molecular formula C12H6Cl4 B050384 2,2',5,5'-Tetrachlorobiphenyl CAS No. 35693-99-3

2,2',5,5'-Tetrachlorobiphenyl

Cat. No. B050384
CAS RN: 35693-99-3
M. Wt: 292 g/mol
InChI Key: HCWZEPKLWVAEOV-UHFFFAOYSA-N
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Description

2,2',5,5'-Tetrachlorobiphenyl is a chlorinated biphenyl with specific physical and chemical properties due to its molecular structure. It belongs to the group of polychlorinated biphenyls (PCBs), which have been extensively studied for their environmental persistence and potential health impacts.

Synthesis Analysis

While specific synthesis methods for 2,2',5,5'-Tetrachlorobiphenyl are not directly detailed in the available literature, PCBs like it are generally synthesized through direct chlorination of biphenyl compounds under controlled conditions, ensuring the addition of chlorine atoms at specific positions on the biphenyl rings.

Molecular Structure Analysis

The molecular structure of 2,2',5,5'-Tetrachlorobiphenyl has been characterized by crystallography, revealing a dihedral angle between the two phenyl rings and specific ortho- and meta-C-Cl bond lengths. This configuration affects its physical and chemical behavior significantly (X. Miao et al., 1996).

Chemical Reactions and Properties

2,2',5,5'-Tetrachlorobiphenyl undergoes various chemical reactions, including hydroxylation, which results in hydroxylated metabolites. These metabolites demonstrate dynamic equilibrium of free, intramolecular, and intermolecular hydrogen-bonded forms, significantly influenced by solvent polarity and physical state (J. T. Chen).

Physical Properties Analysis

The physical properties of 2,2',5,5'-Tetrachlorobiphenyl, such as its crystalline structure, are crucial for understanding its stability, solubility, and environmental persistence. Its crystallization in the monoclinic space group and specific cell dimensions reflect its solid-state behavior and interactions with other molecules.

Chemical Properties Analysis

2,2',5,5'-Tetrachlorobiphenyl's chemical properties, including reactivity towards hydroxyl and sulfonyl groups, highlight its potential to form diverse metabolites. These metabolites exhibit unique behaviors and affinities towards biological tissues, underlining the importance of understanding PCB metabolism and its implications (T. Mio et al., 1976).

Scientific Research Applications

1. Effects on Cell Membranes of Ralstonia Eutropha H850

  • Summary of Application: The effects of 2,2’,5,5’-Tetrachlorobiphenyl (TeCB), a PCB congener, and biphenyl on the cytoplasmic membranes of Ralstonia eutropha H850 were investigated .
  • Methods of Application: The effects were investigated by measuring fluorescence polarization using 1,6-diphenyl-1,3,5-hexatriene (DPH) as the probe, and determining the cellular fatty acid compositions .
  • Results: TeCB significantly affected the membrane of R. eutropha H850 cells grown on fructose by decreasing DPH fluorescence polarization .

2. Distribution of Metabolites in Adolescent Rats

  • Summary of Application: This study investigated the disposition of 2,2’,5,5’-Tetrachlorobiphenyl (PCB52) and its metabolites in rats following acute, nose-only inhalation of PCB52 .
  • Methods of Application: Male and female Sprague−Dawley rats were exposed for 4 hours by inhalation to approximately 14 or 23 μg/kg body weight of PCB52 using a nose-only exposure system .
  • Results: PCB52 was present in adipose, brain, intestinal content, lung, liver, and serum. 2,2’,5,5’-Tetrachlorobiphenyl-4-ol (4-OH-PCB52) and one unknown mono-hydroxylated metabolite were detected in these compartments except for the brain .

3. Oxidative Phosphorylation in Rat Liver Mitochondria

  • Summary of Application: This study investigated the response of the multicomponent oxidative phosphorylation system to the environmental pollutant 2,2’,5,5’-Tetrachlorobiphenyl (2,2’,5,5’-TCB) in rat liver mitochondria .
  • Methods of Application: The effects of 2,2’,5,5’-TCB on the respiratory subsystem, the phosphorylation subsystem, and the proton permeability of the inner membrane were determined in the control and in the presence of 20 μM 2,2’,5,5’-TCB .
  • Results: The toxin inhibited both the respiratory and the phosphorylation subsystems, and increased the membrane leak . At least one of the targets of 2,2’,5,5’-TCB action within the phosphorylation module was ATP synthase .

4. Inhalation Exposure in Adolescent Rats

  • Summary of Application: This study investigated the disposition of 2,2’,5,5’-Tetrachlorobiphenyl (PCB52) and its metabolites in adolescent rats following acute, nose-only inhalation of PCB52 .
  • Methods of Application: Male and female Sprague−Dawley rats were exposed for 4 hours by inhalation to approximately 14 or 23 μg/kg body weight of PCB52 using a nose-only exposure system .
  • Results: PCB52 was present in adipose, brain, intestinal content, lung, liver, and serum. 2,2’,5,5’-Tetrachlorobiphenyl-4-ol (4-OH-PCB52) and one unknown mono-hydroxylated metabolite were detected in these compartments except for the brain .

5. Environmental Pollutant

  • Summary of Application: 2,2’,5,5’-Tetrachlorobiphenyl is a widespread environmental pollutant consisting of 209 different forms of chlorinated biphenyl .
  • Methods of Application: Its production was halted in most countries, but PCB levels persist in the environment because of their long half-life and further use in older industrial transformers .
  • Results: Because of their lipophilic nature, these stable organic compounds accumulate in the lipid biophase of living cells, such as biomembranes, and remain there for a long time .

Safety And Hazards

2,2’,5,5’-Tetrachlorobiphenyl may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects . It is classified as Aquatic Acute 1, Aquatic Chronic 1, and STOT RE 2 .

properties

IUPAC Name

1,4-dichloro-2-(2,5-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4/c13-7-1-3-11(15)9(5-7)10-6-8(14)2-4-12(10)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWZEPKLWVAEOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=C(C=CC(=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3038305
Record name 2,2',5,5'-Tetrachlorobiphenyl
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',5,5'-Tetrachlorobiphenyl

CAS RN

35693-99-3
Record name 2,2′,5,5′-Tetrachlorobiphenyl
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5,2',5'-Tetrachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035693993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',5,5'-Tetrachlorobiphenyl
Source EPA DSSTox
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Record name 2,2',5,5'-tetrachlorobiphenyl
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Record name 2,2',5,5'-TETRACHLOROBIPHENYL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,040
Citations
PB McLeod, MJ Van Den Heuvel-Greve… - … science & technology, 2004 - ACS Publications
We investigated the bioavailability via diet of spiked benzo[a]pyrene (BaP) and 2,2‘,5,5‘-tetrachlorobiphenyl (PCB-52) from different carbonaceous (non-carbonate, carbon containing) …
Number of citations: 124 pubs.acs.org
V Mildaziene, Z Nauciene, R Baniene… - Toxicological …, 2002 - academic.oup.com
An experimental investigation of the response of the multicomponent oxidative phosphorylation system to the environmental pollutant 2,2`,5,5`-tetrachlorobiphenyl (2,2`,5,5`-TCB) was …
Number of citations: 68 academic.oup.com
BD Preston, EC Miller, JA Miller - Carcinogenesis, 1985 - academic.oup.com
Sensitive assays for the induction of lung adenomas in A/J mice or skin papillomas in SENCAR mice failed to show activity for either 2,2',5,5'-tetrachlorobiphenyl or 2,2',5,5'-…
Number of citations: 33 academic.oup.com
GJ Lien, JM McKim - Aquatic toxicology, 1993 - Elsevier
A physiologically based model was used to predict the bioconcentration of a waterborne, neutral, nonmetabolized xenobiotic compound in fathead minnows (Pimephales promelas) and …
Number of citations: 63 www.sciencedirect.com
RJ Jandacek, T Rider, ER Keller, P Tso - Environment international, 2010 - Elsevier
Mice were gavaged with either 14 C-labeled 2,2′5,5′ tetrachlorobiphenyl; 3,3′,4,4′ tetrachlorobiphenyl; or perfluorooctanoic acid. Absorption of these compounds was determined …
Number of citations: 26 www.sciencedirect.com
X Pu, LS Lee, RE Galinsky, GP Carlson - Toxicology, 2006 - Elsevier
The bioavailability of coplanar 2,3′,4,4′,5-pentachlorobiphenyl (PCB118) and nonplanar 2,2′,5,5′-tetrachlorobiphenyl (PCB52) from soils representing a range in organic carbon (…
Number of citations: 44 www.sciencedirect.com
BD Preston, JA Miller, EC Miller - Chemico-biological interactions, 1984 - Elsevier
Non-enzymatic reactions of the 3,4-oxide of 2,2′,5,5′-tetrachlorobiphenyl (TCB) with methionine or N-acetylmethionine in ethanol/neutral buffer at 37C proceeded very slowly to yield …
Number of citations: 76 www.sciencedirect.com
IS Kim, H Lee, JT Trevors - FEMS microbiology letters, 2001 - academic.oup.com
The effects of 2,2′,5,5′-tetrachlorobiphenyl (TeCB), a PCB congener, and biphenyl on the cytoplasmic membranes of Ralstonia eutropha H850 were investigated by measuring …
Number of citations: 71 academic.oup.com
JW Nichols, PN Fitzsimmons, FW Whiteman… - Drug metabolism and …, 2001 - ASPET
The disposition of [UL- 14 C]2,2′,5,5′-tetrachlorobiphenyl (TCB) in rainbow trout (Oncorhynchus mykiss) was studied in acute dietary exposures using TCB-contaminated fathead …
Number of citations: 39 dmd.aspetjournals.org
KL Richardson, D Schlenk - Chemical research in toxicology, 2011 - ACS Publications
The rates of oxidative metabolism of two tetrachlorobiphenyl congeners were determined in hepatic microsomes from four species of sea turtles, green (Chelonia mydas), olive ridley (…
Number of citations: 22 pubs.acs.org

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